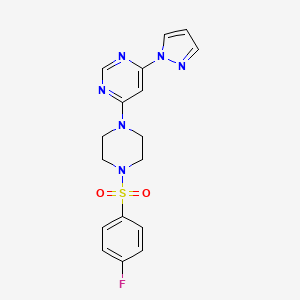

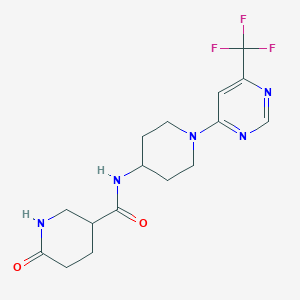

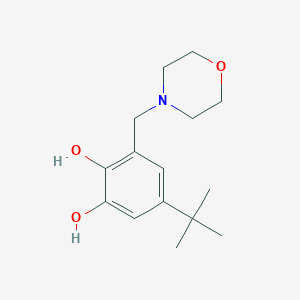

4-(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine, also known as FPSP, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. FPSP belongs to the class of pyrimidine derivatives and has been found to exhibit various biochemical and physiological effects.

Scientific Research Applications

Inhibitor Selectivity and Enzyme Modulation

This compound, due to its structural features, has been studied for its potential as a selective inhibitor in enzyme modulation, particularly in the cytochrome P450 enzyme system. Cytochrome P450 enzymes are crucial for drug metabolism, and selective inhibitors can help predict drug-drug interactions and improve drug safety profiles. The selectivity of chemical inhibitors, including compounds structurally similar to the one , plays a vital role in deciphering the involvement of specific CYP isoforms in drug metabolism (Khojasteh et al., 2011).

Molecular Design for Kinase Inhibition

Research into the molecular design of kinase inhibitors has highlighted the utility of compounds with a pyrimidine scaffold, including those related to "4-(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine". These compounds have shown promise as selective inhibitors of p38 MAP kinase, a protein involved in inflammatory processes and cytokine production (Scior et al., 2011). Such inhibitors could potentially lead to new treatments for inflammatory diseases.

DNA Binding and Anticancer Potential

The structural motif of bis-benzimidazole, similar to parts of the given compound, has been extensively studied for its ability to bind to the minor groove of DNA, exhibiting specificity for AT-rich sequences. This binding capability is significant in the context of anticancer research, where compounds like Hoechst 33258 and its analogs, which share functional groups with the compound , have been used as models for designing drugs that can target cancer cells more selectively (Issar & Kakkar, 2013).

Anti-Colorectal Cancer Activity

Quinazoline derivatives, which share structural similarities with the mentioned compound, have demonstrated anti-colorectal cancer efficacy through the modulation of specific genes and proteins involved in cancer progression. This suggests that the structural framework of "4-(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine" could potentially be explored for developing novel anti-colorectal cancer agents (Moorthy et al., 2023).

Optoelectronic Materials

Beyond pharmacological applications, quinazoline and pyrimidine derivatives have found utility in the field of optoelectronics. Compounds incorporating these motifs have been developed for use in electronic devices, luminescent elements, and photoelectric conversion elements due to their excellent electroluminescent properties. This indicates the versatility of the compound's structural components in various scientific research applications beyond medicinal chemistry (Lipunova et al., 2018).

properties

IUPAC Name |

4-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]-6-pyrazol-1-ylpyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17FN6O2S/c18-14-2-4-15(5-3-14)27(25,26)23-10-8-22(9-11-23)16-12-17(20-13-19-16)24-7-1-6-21-24/h1-7,12-13H,8-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LINVKSARRYTHCF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC=NC(=C2)N3C=CC=N3)S(=O)(=O)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17FN6O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(2-Fluorophenyl)methyl]oxan-4-yl-methanamine hydrochloride](/img/structure/B2808338.png)

![2-[(3-Fluorophenyl)methyl]pyrrolidine](/img/structure/B2808339.png)

![2-[2-(4-Ethoxyphenyl)imino-4-phenyl-1,3-thiazol-3-yl]ethanol](/img/structure/B2808343.png)

![2-((3-(4-Ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-(indolin-1-yl)ethanone](/img/structure/B2808346.png)

![3-[3-(1H-imidazol-1-yl)propyl][1]benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2808351.png)

![Ethyl 4-(2-cyano-3-{imidazo[1,2-a]pyrazin-3-yl}prop-2-enamido)benzoate](/img/structure/B2808361.png)